![molecular formula C18H22N2O3S B2925051 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-phenoxyacetamide CAS No. 2034572-13-7](/img/structure/B2925051.png)
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-phenoxyacetamide
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Description
The compound is an amide derivative of furan. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Amides are a type of functional group consisting of a carbonyl group linked to a nitrogen atom. The presence of the furan ring and the amide group suggests that this compound may have interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the furan ring and the amide group. Furan is a five-membered aromatic heterocycle, which means it has a ring of five atoms with alternating single and double bonds .Chemical Reactions Analysis
Furan derivatives are known to undergo a variety of chemical reactions. For example, they can participate in electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . The presence of the amide group could alter these properties.Mechanism of Action
Target of Action
Furan derivatives have been found to interact with various targets or receptors in the body, acting as mao inhibitors, kappa opioid receptor agonists, sigma receptor agonists, gaba receptor agonists, cox-2 inhibitors, beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .
Mode of Action
Furan derivatives are known to interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could involve binding to the active site, leading to activation or inhibition of the target’s function.
Biochemical Pathways
Furan derivatives have been found to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Furan derivatives are known to improve pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters .
Result of Action
Furan derivatives have been found to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The action of furan derivatives can be influenced by various factors, including ph, temperature, and the presence of other compounds .
properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c21-18(14-23-16-4-2-1-3-5-16)19-12-17(15-6-9-22-13-15)20-7-10-24-11-8-20/h1-6,9,13,17H,7-8,10-12,14H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCIZIKZBDYOSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)COC2=CC=CC=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-phenoxyacetamide |
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